molecular formula C9H20N2O3S B1527240 N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide CAS No. 1249825-79-3

N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide

Cat. No. B1527240
CAS RN: 1249825-79-3
M. Wt: 236.33 g/mol
InChI Key: JAJHLTRSCKULDB-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide” likely refers to a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . The “N-(2-methoxyethyl)-N-methyl” part suggests that the nitrogen atom in the piperidine ring is substituted with a 2-methoxyethyl and a methyl group .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy . Unfortunately, without specific data or literature on this compound, a detailed molecular structure analysis can’t be provided.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. Piperidines are often involved in reactions such as alkylation, acylation, and N-oxidation . Sulfonamides are typically stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Thermoresponsive Polymers

“N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide” can be used to synthesize thermoresponsive polymers . These polymers exhibit a lower critical solution temperature (LCST) and can change their solubility in water at different temperatures . This property is particularly useful in creating smart materials that respond to temperature changes, which can be applied in drug delivery systems where the polymer releases medication in response to the body’s temperature.

Hydrogel Formation

The compound’s ability to form hydrogels makes it valuable for biomedical applications, such as tissue engineering and wound healing. Hydrogels made from this compound can provide a moist environment that can promote healing and serve as scaffolds for cell growth .

Controlled/Living Polymerization

This compound can be used in controlled/living polymerization techniques, such as reversible addition fragmentation transfer (RAFT) polymerization . This allows for the precise control over the molecular weight and structure of the synthesized polymers, which is crucial for creating materials with specific properties for targeted applications.

Block Copolymer Synthesis

It serves as a monomer for the synthesis of block copolymers. These block copolymers can self-assemble into various nanostructures, which have potential applications in nanotechnology and materials science .

Solvation of Ions

In the field of electrochemistry, the compound can be used to study the solvation of ions, particularly lithium ions. This is relevant for the development of electrolytes in lithium-ion batteries .

Phase Transition Studies

The compound’s unique structure allows researchers to study phase transitions in polymers. Understanding these transitions can lead to the development of new materials with phase-change properties, useful in thermal management systems .

Surfactant-like Behavior

With its amphiphilic structure, the compound can exhibit surfactant-like behavior. This makes it useful in creating emulsions or as a stabilizer in various industrial processes .

Bioconjugation

Lastly, due to its reactive sulfonamide group, it can be used for bioconjugation. This involves attaching biomolecules to polymers, which can be used in biosensors or as targeted drug delivery vehicles .

Future Directions

The future directions would depend on the potential applications of this compound. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

properties

IUPAC Name

N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-11(6-7-14-2)15(12,13)9-4-3-5-10-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJHLTRSCKULDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)S(=O)(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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